

A Comparative Guide to the Mass Spectrometry Analysis of 1-(4-Bromophenyl)cyclopropanol

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Compound of Interest

Compound Name: 1-(4-Bromophenyl)cyclopropanol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometry analysis of **1-(4-Bromophenyl)cyclopropanol**, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and data from analogous structures. We also offer a comparison with alternative analytical techniques and detailed experimental protocols to support research and development efforts.

Predicted Mass Spectrometry Data of 1-(4-Bromophenyl)cyclopropanol

The mass spectrum of **1-(4-Bromophenyl)cyclopropanol** is expected to be characterized by the presence of two molecular ion peaks of nearly equal intensity, a hallmark of bromine-containing compounds due to the natural isotopic abundance of 79Br and 81Br .^[1] Fragmentation is likely to proceed through pathways common to aromatic compounds, alcohols, and strained ring systems.^{[2][3][4]}

Table 1: Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Data for **1-(4-Bromophenyl)cyclopropanol**

Predicted m/z	Proposed Fragment Ion	Structural Formula	Significance
212/214	[M]+• (Molecular Ion)	[C9H9BrO]+•	Confirms the molecular weight of the compound and the presence of one bromine atom.
183/185	[M - C2H5]+	[C7H4BrO]+	Loss of an ethyl radical from the cyclopropyl ring following rearrangement.
155/157	[M - C3H5O]+ or [C6H4Br]+	[C6H4Br]+	Loss of the cyclopropanol side chain, resulting in a bromophenyl cation. This is a common fragmentation for aromatic compounds. [1] [5]
120	[M - Br - OH]+	[C9H8]+	Loss of the bromine atom and the hydroxyl group.
77	[C6H5]+	[C6H5]+	Phenyl cation resulting from the loss of bromine from the bromophenyl fragment. [1]
57	[C3H5O]+	[C3H5O]+	Represents the intact cyclopropanol cation after cleavage of the bond to the aromatic ring.

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[C3H5]+

[C3H5]+

Cyclopropyl cation, a characteristic fragment from the cyclopropane ring.[\[6\]](#)

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like **1-(4-Bromophenyl)cyclopropanol**.[\[7\]](#)

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
- Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) is appropriate for separating aromatic compounds.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

GC Conditions:

- Injector Temperature: 250 °C
- Injection Mode: Splitless (to enhance sensitivity for trace analysis).
- Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 2 minutes.
 - Ramp: Increase to 280 °C at a rate of 15 °C/min.
 - Final hold: Hold at 280 °C for 5 minutes.
- Solvent Delay: 3 minutes (to prevent solvent front from entering the mass spectrometer).

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-400.

Sample Preparation:

- Dissolve 1 mg of **1-(4-Bromophenyl)cyclopropanol** in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.
- Vortex the solution to ensure complete dissolution.
- Inject 1 μ L of the prepared sample into the GC-MS system.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile samples or to avoid potential thermal degradation, LC-MS is a powerful alternative.^[8] Given the polar hydroxyl group, reversed-phase chromatography would be appropriate.

Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a Mass Spectrometer (e.g., Waters ACQUITY UPLC with a Q-ToF mass spectrometer).
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 μ m particle size).

LC Conditions:

- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient:

- Start with 5% B, hold for 0.5 minutes.
- Linearly increase to 95% B over 5 minutes.
- Hold at 95% B for 2 minutes.
- Return to initial conditions and equilibrate for 3 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.

MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
- Capillary Voltage: 3.0 kV.
- Cone Voltage: 30 V.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Desolvation Gas Flow: 800 L/hr.
- Scan Range: m/z 50-500.

Sample Preparation:

- Dissolve 1 mg of **1-(4-Bromophenyl)cyclopropanol** in 1 mL of methanol or acetonitrile.
- Filter the solution through a 0.22 µm syringe filter to remove any particulates.
- Inject 5 µL of the filtrate into the LC-MS system.

Comparison with Alternative Analytical Techniques

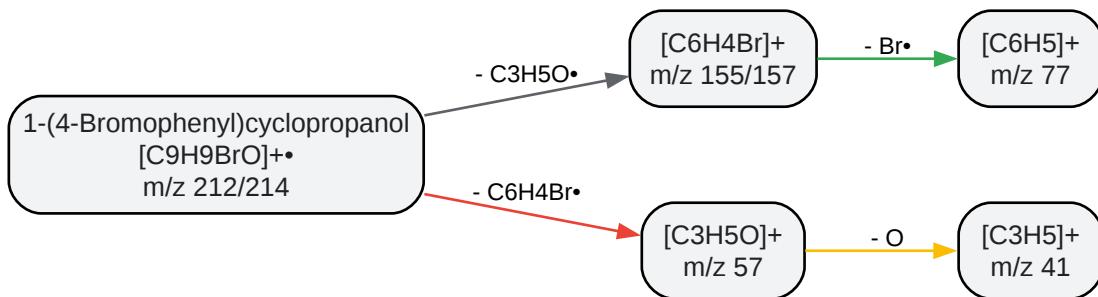
While mass spectrometry is excellent for determining molecular weight and fragmentation patterns, a comprehensive characterization of **1-(4-Bromophenyl)cyclopropanol** would benefit from complementary techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy.[9][10][11]

Table 2: Comparison of Analytical Techniques for **1-(4-Bromophenyl)cyclopropanol**

Technique	Information Provided	Predicted Key Observables
Mass Spectrometry (MS)	Molecular weight and structural fragments.	Molecular ion peaks at m/z 212/214; key fragments at m/z 155/157 (loss of cyclopropanol) and m/z 41 (cyclopropyl cation).
Nuclear Magnetic Resonance (1H NMR)	Electronic environment and connectivity of protons.	Aromatic protons as doublets around 7.2-7.5 ppm; cyclopropyl protons as multiplets in the upfield region (0.5-1.5 ppm); a singlet for the hydroxyl proton.
Nuclear Magnetic Resonance (13C NMR)	Carbon skeleton of the molecule.	Aromatic carbons between 110-140 ppm; carbon bearing the hydroxyl group around 60-70 ppm; cyclopropyl carbons in the upfield region (10-30 ppm).
Infrared (IR) Spectroscopy	Presence of functional groups.	Broad O-H stretch around 3200-3600 cm ⁻¹ ; aromatic C-H stretch around 3030 cm ⁻¹ ; C-O stretch between 1050-1250 cm ⁻¹ ; aromatic C=C stretches around 1450-1600 cm ⁻¹ .[12][13][14][15]

Visualizing the Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathway of **1-(4-Bromophenyl)cyclopropanol** under electron ionization.



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Caption: Predicted EI-MS fragmentation of **1-(4-Bromophenyl)cyclopropanol**.

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